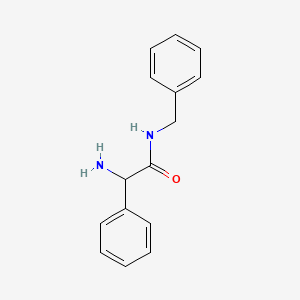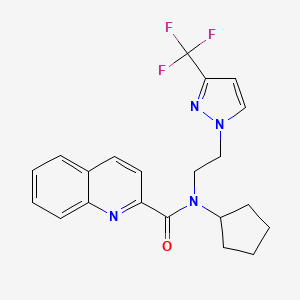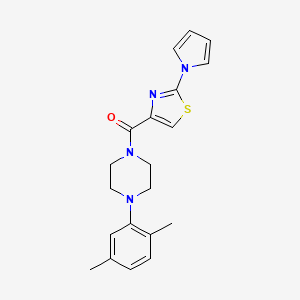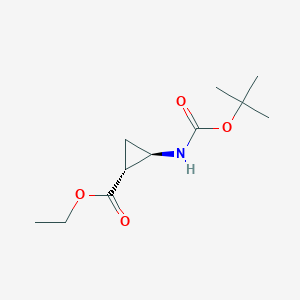
N-mesityl-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-mesityl-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide, also known as MPTP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Fungicidal Applications
This compound has shown potential in the field of agriculture as a fungicide. A study has indicated that derivatives of N-mesityl compounds, when combined with thiophene, exhibit significant fungicidal activities . These compounds can be optimized for controlling plant diseases, which is crucial for food safety and crop yield.
Catalysis in Organic Synthesis
The N-mesityl group plays a vital role in N-heterocyclic carbene (NHC)-catalyzed reactions. It has been found to accelerate the formation of the Breslow intermediate, which is a key step in many catalytic cycles . This makes it valuable for developing new synthetic methodologies in organic chemistry.
Pharmaceutical Drug Design
Piperidine derivatives, which include the N-mesityl-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide structure, are important in drug design. They are present in various classes of pharmaceuticals and are essential building blocks for creating new medications . The piperidine moiety is particularly significant in the synthesis of drugs due to its versatility and presence in natural alkaloids.
Lead Compound for Drug Development
The compound’s structure, which includes both a nitrogen-containing piperidine ring and a sulfur-containing thiophene ring, makes it a significant lead compound. It can be used for further structural optimization in the development of new drugs, especially considering its potential biological activities .
properties
IUPAC Name |
2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)-N-(2,4,6-trimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S2/c1-14-11-15(2)20(16(3)12-14)21-18(23)13-17-7-4-5-9-22(17)27(24,25)19-8-6-10-26-19/h6,8,10-12,17H,4-5,7,9,13H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAMBNNNRRVMPKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-mesityl-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-benzylpiperidin-4-yl)-7-chloro-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2751553.png)



![4-[6-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl]morpholine](/img/structure/B2751558.png)
![N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2751559.png)


![N-(6-acetamidobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2751566.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4,5-triethoxybenzamide](/img/structure/B2751568.png)

![1,3-Dimethyl-6-[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]pyrimidine-2,4-dione](/img/structure/B2751572.png)
![7-Bromooxazolo[4,5-b]pyridin-2-ol](/img/structure/B2751574.png)
![5-Chlorofuro[2,3-b]pyridine](/img/structure/B2751575.png)